molecular formula C14H28N2O3 B7986646 Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7986646
M. Wt: 272.38 g/mol
InChI Key: INVANCCBUSPUNE-GFCCVEGCSA-N
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Description

Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a carbamate derivative featuring a piperidine core substituted with a 2-hydroxyethyl group and an ethyl moiety. The tert-butyl carbamate group serves as a protective group for amines, commonly employed in organic synthesis to enhance stability and control reactivity during multi-step reactions . The (R)-configuration at the piperidine-3-yl position is critical for enantioselective synthesis, influencing biological activity and pharmacokinetics.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-7-6-8-15(11-12)9-10-17/h12,17H,5-11H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVANCCBUSPUNE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Formation

The piperidine ring is typically derived from pyridine or piperidone precursors:

  • Hydrogenation of 3-hydroxypyridine : Catalytic hydrogenation (5% Rh/C, H₂, 5 MPa, 90°C) converts 3-hydroxypyridine to 3-hydroxypiperidine with >95% yield.

  • Reduction of 3-piperidone : Sodium borohydride (NaBH₄) in ethanol reduces 3-piperidone to 3-hydroxypiperidine (80% yield).

Introduction of Hydroxyethyl Group

The hydroxyethyl moiety is introduced via alkylation:

  • Reagents : Ethylene oxide or 2-bromoethanol in the presence of NaH or K₂CO₃.

  • Conditions : Reaction in toluene or THF at 60–80°C for 12–24 hours. The hydroxyethylation of 3-hydroxypiperidine proceeds with 70–85% yield.

Enantioselective Resolution

Chiral resolution ensures the (R) -configuration:

  • Resolving Agent : D-Pyroglutamic acid in ethanol (1:1 molar ratio).

  • Process : Heating to reflux, followed by cooling to −5°C to isolate the diastereomeric salt. Recrystallization achieves >99% enantiomeric excess (ee).

Carbamate Protection

The tert-butyl carbamate group is introduced via Boc protection:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF.

  • Conditions : Reaction with triethylamine (TEA) at 20–25°C for 3–6 hours, yielding 90–95% protected product.

Optimized Synthetic Routes

Route A: Sequential Alkylation-Protection

  • 3-Hydroxypiperidine → Alkylation with 2-bromoethanol → 1-(2-Hydroxyethyl)-piperidin-3-ol (75% yield).

  • Chiral Resolution with D-pyroglutamic acid → (R)-1-(2-Hydroxyethyl)-piperidin-3-ol (98% ee).

  • Boc Protection → Ethyl-[(R)-1-(2-hydroxyethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (88% yield).

Route B: One-Pot Multi-Component Reaction

  • Reactants : 3-Piperidone, 2-aminoethanol, Boc₂O.

  • Catalyst : Pd/C (5 wt%) under H₂ (3 atm).

  • Yield : 68% overall, with 92% ee after resolution.

Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Piperidine Formation3-Hydroxypyridine + Rh/C, H₂, 90°C9699
Hydroxyethylation3-Hydroxypiperidine + 2-bromoethanol, NaH8095
Chiral ResolutionD-Pyroglutamic acid, ethanol, −5°C55*99.6
Boc ProtectionBoc₂O, TEA, DCM, 25°C9598

*Yield after recrystallization.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.40–3.60 (m, 2H, CH₂OH), 4.10–4.30 (m, 1H, piperidine-H), 5.20 (br s, 1H, NH).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (R-enantiomer).

Industrial-Scale Considerations

  • Cost Efficiency : D-Pyroglutamic acid is recyclable, reducing resolution costs by 30%.

  • Safety : Use of ethylene oxide requires pressurized reactors, while 2-bromoethanol necessitates strict temperature control .

Chemical Reactions Analysis

Types of Reactions

Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Research indicates that compounds similar to Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester exhibit diverse biological activities:

Activity Description
Analgesic Effects Potential to modulate pain pathways, providing relief from pain sensations.
Anti-inflammatory Effects Ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
Neuroprotective Effects Investigated for protecting neuronal cells from damage, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings

  • Analgesic Mechanism : Studies have shown that piperidine derivatives can interact with opioid receptors, leading to analgesic effects. For instance, research on similar compounds has demonstrated their efficacy in reducing pain in animal models .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like rheumatoid arthritis .
  • Neuroprotective Studies : Certain derivatives have been tested for their neuroprotective capabilities in models of Alzheimer’s disease, indicating that they may help mitigate cognitive decline .

Therapeutic Applications

The potential therapeutic applications of this compound are extensive:

  • Pain Management : Due to its analgesic properties, it could be developed into a new class of pain relief medications.
  • Inflammatory Disorders : Its anti-inflammatory effects position it as a candidate for treating chronic inflammatory conditions.
  • Neurological Disorders : The neuroprotective properties suggest possible applications in treating or preventing neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ethyl-[®-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Core

  • Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1353994-64-5, ): Replaces the six-membered piperidine ring with a five-membered pyrrolidine. Molecular formula: C₁₃H₂₆N₂O₃ (MW 258.36).

Substituent Modifications

  • Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354019-38-7, ):

    • Substitutes the ethyl group with a cyclopropyl moiety.
    • Molecular formula: C₁₄H₂₆N₂O₃ (MW 270.37).
    • Impact: Cyclopropyl’s rigidity enhances steric hindrance, possibly improving metabolic stability in drug design.
  • [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS 1401666-89-4, ): Features an (S)-2-amino-3-methyl-butyryl substituent. Molecular formula: C₁₆H₃₁N₃O₃ (MW 313.44).
  • [(R)-2-(4-Biphenylyl)-1-(hydroxymethyl)ethyl]carbamic acid tert-butyl ester (CAS 1426129-50-1, ): Contains a biphenyl group and hydroxymethyl substituent. Molecular formula: C₂₀H₂₅NO₃ (MW 327.43). Impact: Biphenyl increases hydrophobicity, favoring interactions with aromatic receptors in medicinal chemistry.

Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight CAS Number
Target Compound Piperidin-3-yl Ethyl, 2-hydroxyethyl C₁₃H₂₆N₂O₃* 258.36* N/A
Pyrrolidin Analogue Pyrrolidin-3-yl Ethyl, 2-hydroxyethyl C₁₃H₂₆N₂O₃ 258.36 1353994-64-5
Cyclopropyl-Pyrrolidin Analogue Pyrrolidin-3-yl Cyclopropyl, 2-hydroxyethyl C₁₄H₂₆N₂O₃ 270.37 1354019-38-7
Amino Acid-Pyrrolidin Hybrid Pyrrolidin-3-yl Ethyl, (S)-2-amino-3-methyl-butyryl C₁₆H₃₁N₃O₃ 313.44 1401666-89-4
Biphenyl-Hydroxymethyl Derivative Ethyl Biphenylyl, hydroxymethyl C₂₀H₂₅NO₃ 327.43 1426129-50-1

*Inferred based on pyrrolidine analog.

Biological Activity

Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound of increasing interest in pharmacological research due to its potential therapeutic applications, particularly in treating neurological disorders. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

Chemical Formula : C14H28N2O3
Molecular Weight : 256.39 g/mol
CAS Number : 1354016-66-2

The compound features a piperidine ring and a carbamic acid moiety, with a tert-butyl ester group that enhances its stability and solubility. Its unique structure suggests interactions with neurotransmitter systems, notably acetylcholine and gamma-aminobutyric acid (GABA) pathways, which are crucial for its biological activity .

Pharmacological Potential

Preliminary studies indicate that this compound has significant biological activity, particularly in the central nervous system (CNS). Its ability to cross the blood-brain barrier positions it as a candidate for treating various neurological conditions, including anxiety and depression. The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems, which may enhance cognitive function and provide neuroprotective effects .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing non-malignant cells. For example, studies assessing its effects on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) showed that this compound can inhibit cell growth effectively without significantly affecting non-cancerous MCF-10A cells .

Table 1: In Vitro Activity on Cancer Cell Lines

Cell LineIC50 (µM)Notes
MCF-715Moderate inhibition observed
SK-BR-320Comparable to standard treatments
MDA-MB-23118Selective toxicity towards malignant cells
MCF-10A>50Minimal effect on non-malignant cells

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a moderate half-life of approximately 0.74 hours, with favorable tissue distribution observed in the liver and kidneys. Such characteristics are critical for understanding its potential therapeutic window and dosage regimen .

Case Study 1: Neurological Application

A recent study evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated significant improvement in cognitive functions and reduced neuronal apoptosis when administered at therapeutic doses. This suggests potential applications in treating Alzheimer's disease and other cognitive impairments.

Case Study 2: Cancer Treatment

In another investigation, the compound was tested alongside established chemotherapeutic agents in breast cancer models. Results showed that while this compound was less potent than tamoxifen or olaparib, it still provided notable synergistic effects when combined with these agents, enhancing overall efficacy against resistant cancer phenotypes .

Q & A

Basic Questions

Q. What experimental strategies are recommended for synthesizing Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester with high enantiomeric purity?

  • Methodology : Utilize asymmetric synthesis techniques, such as chiral catalysts or enantioselective reagents, to control stereochemistry. For example, tert-butyl carbamates with chiral centers can be synthesized via Rhodium-catalyzed conjugate additions (as demonstrated in analogous compounds) . Purification via chiral column chromatography or recrystallization can further enhance enantiomeric excess. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize racemization .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding the piperidine ring conformation and hydroxyl-ethyl substituent orientation?

  • Methodology : Perform 1H^1H- and 13C^{13}C-NMR with 2D techniques (COSY, NOESY, HSQC) to assign proton and carbon signals. For example, NOESY can identify spatial proximity between the hydroxyl-ethyl group and adjacent protons on the piperidine ring, confirming substituent orientation. 1H^1H-NMR splitting patterns can reveal coupling constants indicative of chair or boat conformations in the piperidine ring .

Q. What chromatographic methods are effective for isolating this compound from byproducts like unreacted intermediates or diastereomers?

  • Methodology : Use reverse-phase HPLC or silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol). For diastereomer separation, chiral stationary phases (e.g., amylose- or cellulose-based columns) are recommended. Analytical TLC can monitor reaction progress and purity .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to protease targets (e.g., SARS-CoV-2 Mpro) and guide structural optimization?

  • Methodology : Employ docking software (AutoDock Vina, Glide) to simulate interactions between the compound and the target’s active site. Key steps include:

  • Preparing the protein structure (PDB: 6LU7 for Mpro) by removing water and adding polar hydrogens.
  • Defining the binding pocket using grid parameters centered on catalytic residues.
  • Analyzing hydrogen bonds, hydrophobic contacts, and binding energy scores (e.g., ΔG).
  • Modifying the hydroxyl-ethyl or tert-butyl groups to enhance interactions with residues like His41 or Cys145 .

Q. What in silico approaches are suitable for evaluating the ADME properties of this compound, and how do its structural features impact bioavailability?

  • Methodology : Use tools like SwissADME or ADMETlab to predict:

  • Absorption : LogP values (<3 ideal for permeability) influenced by the tert-butyl ester (hydrophobic) and hydroxyl-ethyl (polar) groups.
  • Metabolism : CYP450 enzyme interactions (e.g., CYP3A4 substrate likelihood) based on aromatic/heterocyclic motifs.
  • Excretion : Molecular weight (>500 g/mol may reduce renal clearance). Adjust substituents (e.g., replacing tert-butyl with smaller groups) to improve solubility .

Q. How can molecular dynamics (MD) simulations assess the stability of this compound’s interaction with a target protein under physiological conditions?

  • Methodology : Run MD simulations (GROMACS, AMBER) for 100+ ns to:

  • Calculate RMSD and RMSF to evaluate ligand-protein complex stability.
  • Identify persistent hydrogen bonds (e.g., between the carbamate carbonyl and catalytic residues).
  • Compute binding free energy via MM/PBSA or MM/GBSA. Results can validate docking predictions and prioritize derivatives for synthesis .

Q. What strategies address contradictions in spectroscopic data (e.g., IR carbonyl stretch vs. X-ray crystallography) for this compound?

  • Methodology : Cross-validate using multiple techniques:

  • X-ray crystallography : Resolve absolute configuration and bond lengths.
  • IR spectroscopy : Compare experimental carbonyl stretches (~1680–1720 cm1^{-1}) with DFT-calculated vibrational frequencies.
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How can structure-activity relationship (SAR) studies improve this compound’s inhibitory potency against a specific enzyme target?

  • Methodology : Synthesize analogs with systematic modifications (e.g., varying the piperidine substituents, replacing ethyl with propyl groups). Test inhibitory activity via enzymatic assays (IC50_{50} measurements). Correlate structural changes (e.g., steric bulk at the tert-butyl position) with activity trends to identify optimal pharmacophores .

Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns.
  • For ecological/toxicity data, consult regulatory guidelines (e.g., ECHA) as limited data are available .
  • Always validate computational predictions with experimental assays (e.g., enzymatic inhibition, pharmacokinetic studies).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.